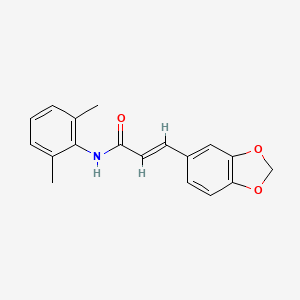
3-(1,3-benzodioxol-5-yl)-N-(2,6-dimethylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(2,6-dimethylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as MDMAI or N-methyl-3,4-methylenedioxyamphetamine-indole. It belongs to the class of phenethylamines and is structurally similar to the drug MDMA (3,4-methylenedioxymethamphetamine). However, unlike MDMA, MDMAI is not used as a recreational drug and is primarily studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of MDMAI is not fully understood. However, it is believed to act as a serotonin and dopamine releaser, similar to MDMA. It also has affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuroprotection, and cognition.
Biochemical and physiological effects:
MDMAI has been shown to increase the levels of serotonin and dopamine in the brain, leading to feelings of euphoria, increased sociability, and empathy. It has also been shown to reduce inflammation and oxidative stress, which could contribute to its neuroprotective effects.
実験室実験の利点と制限
MDMAI is a relatively new compound and has not been extensively studied in laboratory experiments. However, its unique properties and potential therapeutic applications make it a promising candidate for further research. One advantage of MDMAI is its ability to act as a selective serotonin and dopamine releaser, which could reduce the risk of adverse effects compared to traditional antidepressant medications. However, its potential side effects and interactions with other medications are not yet fully understood.
将来の方向性
There are several potential future directions for research on MDMAI. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its antidepressant and anxiolytic effects could make it a promising alternative to traditional antidepressant medications. Further research is needed to fully understand the mechanism of action and potential side effects of MDMAI, as well as its interactions with other medications.
合成法
The synthesis of MDMAI involves the reaction between 2,6-dimethylaniline and 3,4-methylenedioxyphenyl-2-nitropropene, followed by reduction with sodium borohydride. The resulting product is then acylated with acryloyl chloride to yield MDMAI.
科学的研究の応用
MDMAI has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. It has been shown to exhibit neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MDMAI has been shown to have antidepressant and anxiolytic effects, which could make it a promising alternative to traditional antidepressant medications.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-4-3-5-13(2)18(12)19-17(20)9-7-14-6-8-15-16(10-14)22-11-21-15/h3-10H,11H2,1-2H3,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZINRYUGXBIME-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5820548.png)
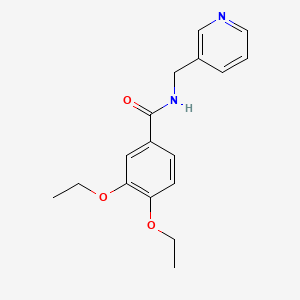
![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5820581.png)
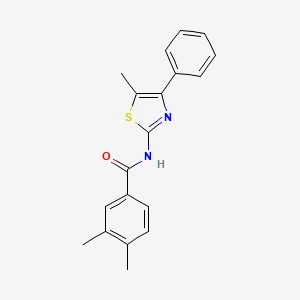
![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5820598.png)
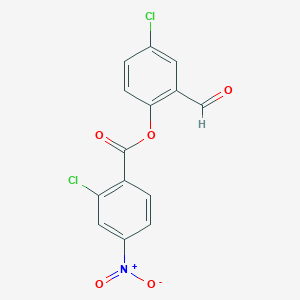
![1-(3-methylphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5820610.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B5820614.png)
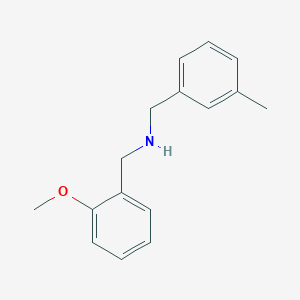
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)